(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to exhibit potent inhibitory activity against a variety of kinases, including VEGFR-2, PDGFR-β, and c-Kit.
Mecanismo De Acción
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone exerts its anti-tumor activity by selectively inhibiting the activity of VEGFR-2, PDGFR-β, and c-Kit, which are all involved in tumor angiogenesis and growth. By inhibiting these kinases, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone prevents the formation of new blood vessels necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to exhibit a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce vascular permeability, which may have potential applications in the treatment of cardiovascular diseases. (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a potent and selective inhibitor of VEGFR-2, PDGFR-β, and c-Kit, which makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one limitation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of VEGFR-2, PDGFR-β, and c-Kit, which may have improved therapeutic potential. Another area of interest is the development of combination therapies that include (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, which may enhance its anti-tumor activity and reduce the likelihood of drug resistance. Finally, further investigation into the potential cardiovascular and anti-inflammatory effects of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 3-chloroaniline with 4-(4,6-dimethoxypyrimidin-2-ylamino)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, resulting in the formation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone as a white solid with a purity of >99%.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and has been evaluated in multiple clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHNEYZESFTFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.